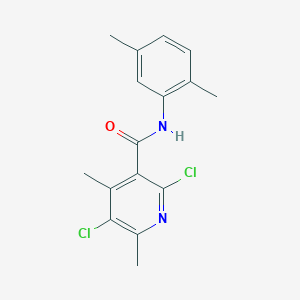![molecular formula C18H14ClFN4O3S B11502242 N-[5-(2-amino-2-oxoethyl)-3-(4-chlorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide](/img/structure/B11502242.png)
N-[5-(2-amino-2-oxoethyl)-3-(4-chlorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(2-amino-2-oxoethyl)-3-(4-chlorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a fluorobenzamide group, a thioxoimidazolidinyl group, and a chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-amino-2-oxoethyl)-3-(4-chlorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the thioxoimidazolidinyl group, followed by the introduction of the chlorophenyl and fluorobenzamide groups. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and fluorobenzoyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
N-[5-(2-amino-2-oxoethyl)-3-(4-chlorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in the formation of various substituted derivatives.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-[5-(2-amino-2-oxoethyl)-3-(4-chlorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target. For example, in medicinal applications, the compound may inhibit a particular enzyme involved in disease progression, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
Fluorine compounds: Compounds containing fluorine atoms, which share some chemical properties with N-[5-(2-amino-2-oxoethyl)-3-(4-chlorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C18H14ClFN4O3S |
|---|---|
分子量 |
420.8 g/mol |
IUPAC名 |
N-[5-(2-amino-2-oxoethyl)-3-(4-chlorophenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluorobenzamide |
InChI |
InChI=1S/C18H14ClFN4O3S/c19-11-4-6-13(7-5-11)23-17(27)14(9-15(21)25)24(18(23)28)22-16(26)10-2-1-3-12(20)8-10/h1-8,14H,9H2,(H2,21,25)(H,22,26) |
InChIキー |
KOYOUKHNHXQNRP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C(=O)NN2C(C(=O)N(C2=S)C3=CC=C(C=C3)Cl)CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-oxo-1-piperidin-1-yl-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B11502160.png)
![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B11502163.png)
![5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitro-N-(pyridin-3-ylmethyl)aniline](/img/structure/B11502173.png)

![2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[(6-methylpyridin-2-yl)methyl]ethanamine](/img/structure/B11502186.png)

![1H,7H-1,3a,5,7,8-Pentaazacyclopenta[a]indene-4,6-dione, 3-ethyl-5,7-dimethyl-2-phenyl-1-propyl-](/img/structure/B11502202.png)
![ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B11502203.png)
![N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11502210.png)


![2-chloro-N-[1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11502235.png)
![N,N-dimethyl-6-({5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11502252.png)
![methyl 11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11502255.png)
